![molecular formula C18H27N5O4 B2458633 ethyl {1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate CAS No. 838905-08-1](/img/structure/B2458633.png)
ethyl {1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate
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Description
Ethyl {1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate is a useful research compound. Its molecular formula is C18H27N5O4 and its molecular weight is 377.445. The purity is usually 95%.
BenchChem offers high-quality ethyl {1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl {1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Researchers have explored indole derivatives for their antiviral potential. Compounds similar to the one you mentioned have been investigated as antiviral agents against influenza A and CoxB3 virus . These derivatives could play a crucial role in combating viral infections.
- Indole compounds, including ethyl {1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate, have shown promise in cancer research. Specifically, they have been evaluated as potential agents against glioblastoma (GBM), an aggressive brain tumor . Their mechanisms of action include inhibiting protein kinases, tubulin, and the p53 pathway.
- Selective indole derivatives exhibit potent antioxidant and antimicrobial properties . These compounds could contribute to disease prevention and control.
- Indole-aryl amide derivatives, incorporating tryptamine or indolyl acetic acid structures, have been designed and assessed as opioid ligands . Their potential impact on pain management and neurological disorders is an area of interest.
- Indole derivatives find applications in biotechnology. Their functions relevant to health and technical fields make them valuable for drug development and other practical uses .
- The indole scaffold serves as a platform for developing novel drug candidates. Researchers explore modifications to indole derivatives to enhance their pharmacological properties . The compound you mentioned could contribute to this field.
Antiviral Activity
Anti-Cancer Properties
Antioxidant and Antimicrobial Effects
Opioid Ligands
Biotechnological Applications
Medicinal Chemistry and Drug Design
properties
IUPAC Name |
ethyl 2-[1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-2,6-dioxopurin-7-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5O4/c1-5-27-14(24)11-23-13(10-22-8-6-12(2)7-9-22)19-16-15(23)17(25)21(4)18(26)20(16)3/h12H,5-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVHPCODJYBORDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCC(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-2,6-dioxopurin-7-yl]acetate |
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